Cas no 2580179-12-8 (ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate)

エチル 6,6-ジオキソ-6λ6-チア-2-アザスピロ[3.4]オクタン-8-カルボキシレートは、ユニークなスピロ環構造を有する硫黄含有複素環化合物です。分子内にスルホン基(-SO2-)とエステル基を併せ持つことが特徴で、高い化学的安定性と反応性のバランスが優れています。特に医薬品中間体としての応用が期待され、スピロ骨格がもたらす立体障害により特異的な分子認識能を示します。結晶性が良好で精製が容易な点も利点であり、X線結晶構造解析による立体配置の確認が可能です。カルボキシル酸エステル部位はさらなる誘導体化の足場として機能し、多様な構造修飾への適応性を有しています。

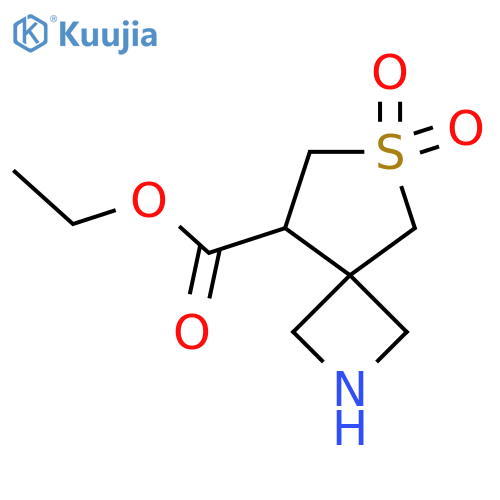

2580179-12-8 structure

商品名:ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27725357

- 2580179-12-8

- ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

- ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate

-

- インチ: 1S/C9H15NO4S/c1-2-14-8(11)7-3-15(12,13)6-9(7)4-10-5-9/h7,10H,2-6H2,1H3

- InChIKey: IXMRTFZAAVPBDD-UHFFFAOYSA-N

- ほほえんだ: S1(CC(C(=O)OCC)C2(CNC2)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 233.07217913g/mol

- どういたいしつりょう: 233.07217913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 80.8Ų

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725357-0.1g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 0.1g |

$1572.0 | 2025-03-20 | |

| Enamine | EN300-27725357-1.0g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 1.0g |

$1785.0 | 2025-03-20 | |

| Enamine | EN300-27725357-10.0g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 10.0g |

$7681.0 | 2025-03-20 | |

| Enamine | EN300-27725357-0.5g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 0.5g |

$1714.0 | 2025-03-20 | |

| Enamine | EN300-27725357-5g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 5g |

$5179.0 | 2023-09-10 | ||

| Enamine | EN300-27725357-10g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 10g |

$7681.0 | 2023-09-10 | ||

| Enamine | EN300-27725357-0.05g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 0.05g |

$1500.0 | 2025-03-20 | |

| Enamine | EN300-27725357-2.5g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 2.5g |

$3501.0 | 2025-03-20 | |

| Enamine | EN300-27725357-5.0g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 5.0g |

$5179.0 | 2025-03-20 | |

| Enamine | EN300-27725357-0.25g |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |

2580179-12-8 | 95.0% | 0.25g |

$1642.0 | 2025-03-20 |

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2580179-12-8 (ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 4770-00-7(3-cyano-4-nitroindole)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬